molecular formula C8H14Br4 B14532193 1,2,7,8-Tetrabromooctane CAS No. 62331-22-0

1,2,7,8-Tetrabromooctane

Katalognummer: B14532193
CAS-Nummer: 62331-22-0
Molekulargewicht: 429.81 g/mol
InChI-Schlüssel: ZIMPERFURDTOTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,7,8-Tetrabromooctane is a halogenated hydrocarbon with the molecular formula C8H12Br4 This compound is characterized by the presence of four bromine atoms attached to the carbon chain, making it a tetrabromo derivative of octane

Eigenschaften

CAS-Nummer

62331-22-0

Molekularformel

C8H14Br4

Molekulargewicht

429.81 g/mol

IUPAC-Name

1,2,7,8-tetrabromooctane

InChI

InChI=1S/C8H14Br4/c9-5-7(11)3-1-2-4-8(12)6-10/h7-8H,1-6H2

InChI-Schlüssel

ZIMPERFURDTOTP-UHFFFAOYSA-N

Kanonische SMILES

C(CCC(CBr)Br)CC(CBr)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,7,8-Tetrabromooctane can be synthesized through the bromination of octane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the carbon chain.

Industrial Production Methods: In an industrial setting, the production of 1,2,7,8-tetrabromooctane may involve continuous flow reactors to maintain precise control over reaction conditions. The use of solvents such as carbon tetrachloride (CCl4) can help in dissolving the reactants and facilitating the bromination process. The product is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,7,8-Tetrabromooctane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to yield simpler hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of 1,2,7,8-tetrahydroxyoctane or 1,2,7,8-tetraaminooctane.

    Elimination: Formation of octenes.

    Oxidation: Formation of 1,2,7,8-tetrahydroxyoctane.

    Reduction: Formation of octane or lower brominated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,7,8-Tetrabromooctane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a halogenated hydrocarbon.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of brominated hydrocarbons.

    Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,2,7,8-tetrabromooctane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The compound may also undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

    1,2,3,4-Tetrabromobutane: Another tetrabromo derivative with a shorter carbon chain.

    1,1,2,2-Tetrabromoethane: A halogenated hydrocarbon with a different substitution pattern.

    1,2,3,4-Tetrabromocyclohexane: A cyclic tetrabromo compound.

Comparison: 1,2,7,8-Tetrabromooctane is unique due to its linear carbon chain and specific bromination pattern Compared to 1,2,3,4-tetrabromobutane, it has a longer carbon chain, which can influence its physical and chemical properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.